
9-Chloro-2,7-dimethoxyacridine
Overview
Description
9-Chloro-2,7-dimethoxyacridine is a heterocyclic aromatic compound featuring an acridine core substituted with chlorine at position 9 and methoxy groups at positions 2 and 5. This compound belongs to a broader class of acridine derivatives, which are studied for their diverse chemical reactivity and biological applications. The chlorine atom at position 9 serves as a reactive site for nucleophilic substitution, enabling further functionalization, while the methoxy groups influence electronic and steric properties .
Synthesis: The synthesis of 9-chloroacridine derivatives typically involves condensation reactions of substituted anthranilic acids with phosphorus oxychloride (POCl₃) or Ullmann-type coupling reactions. For example, 9-chloro-2,4-dimethoxyacridine (a structural isomer) is synthesized via POCl₃-mediated cyclization of 2-[(2,4-dimethoxyphenyl)amino]benzoic acid, followed by purification using chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-2,7-dimethoxyacridine typically involves the chlorination of 2,7-dimethoxyacridine. One common method includes the reaction of 2,7-dimethoxyacridine with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 9-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-2,7-dimethoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in various applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed:
Substitution Products: Various substituted acridines depending on the nucleophile used.
Oxidation and Reduction Products: Different oxidized or reduced forms of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Acridine derivatives, including 9-chloro-2,7-dimethoxyacridine, have been widely studied for their antimicrobial and anticancer activities. The compound's structure allows it to interact with biological targets effectively. Research indicates that acridines can function as antibiotics , antimalarials , and cytostatics . Specifically, 9-chloro derivatives have shown promise in inhibiting cancer cell proliferation and are considered potential candidates for drug development against various cancers due to their ability to induce apoptosis in malignant cells .
Fluorescent Probes
The incorporation of methoxy groups in the acridine structure enhances its photophysical properties, making it suitable for use as a fluorescent probe in biological imaging. These compounds can be utilized to visualize cellular processes or detect specific biomolecules through fluorescence microscopy techniques .
Photochemical Applications
Chemiluminescence
this compound is involved in chemiluminescent reactions. When oxidized in the presence of peroxides, it can produce electronically excited states that emit light. This property is exploited in various analytical applications, such as detecting reactive oxygen species or monitoring enzymatic reactions . The red shift of emission associated with methoxy substitutions is advantageous for enhancing signal detection in analytical chemistry.
Synthetic Applications
Precursor for Chemical Synthesis
The compound serves as a crucial precursor in the synthesis of other functionalized acridines through cross-coupling reactions like Suzuki-Miyaura and Kharasch-type reactions. These synthetic pathways allow for the development of new compounds with tailored properties for specific applications . The versatility of this compound facilitates the creation of multifunctionalizable scaffolds that can be further modified to enhance biological activity or photophysical properties.
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to intercalate DNA, disrupting replication processes and inducing cell death .
Case Study 2: Fluorescent Imaging
Research has shown that acridine derivatives can be employed as fluorescent markers for amyloid plaques in neurodegenerative diseases like Alzheimer’s. The incorporation of this compound into imaging agents has led to improved specificity and sensitivity in detecting pathological aggregates in vivo .
Summary Table of Applications
Application Area | Specific Use Cases | Remarks |
---|---|---|
Medicinal Chemistry | Anticancer agents, antimicrobial agents | Effective against various cancer types |
Photochemical Studies | Chemiluminescent probes | Useful in analytical chemistry |
Synthetic Chemistry | Precursor for cross-coupling reactions | Enables diverse functionalization |
Biological Imaging | Fluorescent markers for disease detection | Enhanced specificity for amyloid imaging |
Mechanism of Action
The mechanism of action of 9-Chloro-2,7-dimethoxyacridine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer and antimicrobial therapies . Additionally, it can inhibit certain enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The position of substituents significantly impacts physicochemical properties:
- 9-Chloro-2,4-dimethoxyacridine : Methoxy groups at positions 2 and 4 create a planar structure with enhanced π-π stacking interactions in crystal lattices, as observed in X-ray studies . The methoxy groups are nearly coplanar with the acridine ring (dihedral angles: 0.4° and 5.1°), promoting intermolecular hydrogen bonding .
- 3,9-Dichloro-7-methoxy-2-nitroacridine : The nitro group at position 2 introduces strong electron-withdrawing effects, which may reduce nucleophilic substitution rates compared to methoxy-substituted analogues .
Table 1: Structural and Electronic Comparison
Biological Activity
9-Chloro-2,7-dimethoxyacridine is a member of the acridine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This compound exhibits a range of mechanisms of action, primarily through DNA intercalation and inhibition of various cellular processes. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
The biological activity of acridines, including this compound, is largely attributed to their planar aromatic structure, which facilitates intercalation into DNA. This interaction can lead to the disruption of DNA replication and transcription processes. Key mechanisms include:
- DNA Intercalation : The planar structure allows for insertion between base pairs in DNA.
- Topoisomerase Inhibition : Acridines can inhibit topoisomerases, enzymes crucial for DNA unwinding and replication.
- Cell Cycle Arrest : Compounds like this compound have been shown to induce cell cycle arrest in various cancer cell lines.
Biological Activity Overview
Recent studies have documented various biological activities associated with this compound:
-
Anticancer Activity :
- The compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, studies indicate that it can induce apoptosis in lung adenocarcinoma cells through mechanisms involving p53 phosphorylation and DNA damage response pathways .
- Table 1 summarizes IC50 values from recent studies on different cancer cell lines.
Cell Line IC50 (µM) Mechanism of Action MiaPaCa-2 5.0 Induction of apoptosis U937 0.90 HDAC inhibition and DNA interaction AsPC-1 >20 Resistance profile observed -
Antileishmanial Activity :
- Research has shown that acridine derivatives exhibit potent antileishmanial activity. This compound was found to be effective against Leishmania promastigotes with selective toxicity profiles .
- The mechanism appears to involve selective inhibition of Leishmania topoisomerase II without significant effects on mammalian cells.
- Antibacterial and Antiviral Properties :
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Lung Cancer : A recent study evaluated the effects of this compound on lung adenocarcinoma cells. Results indicated a significant reduction in cell viability and induction of apoptosis through activation of the p53 pathway .
- Antileishmanial Efficacy : Another study assessed the compound's efficacy against Leishmania parasites. It reported over 80% reduction in parasite load at low concentrations (1 µM), demonstrating its potential as a treatment option for leishmaniasis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 9-Chloro-2,7-dimethoxyacridine, and how do reaction conditions influence yield?
- The compound is typically synthesized via phosphorylation of substituted benzoic acids using POCl₃ under controlled heating (e.g., 400 K for 3 hours). Subsequent purification involves chromatographic methods (neutral Al₂O₃, CHCl₃/toluene) to isolate the product . Reaction yield depends on stoichiometric ratios (e.g., excess POCl₃) and solvent selection (e.g., CHCl₃ vs. ethanol for crystallization) .
Q. How can researchers validate the structural integrity of synthesized this compound?
- X-ray crystallography is the gold standard for confirming molecular geometry. For example, single-crystal studies reveal planarity deviations (average 0.025 Å) in the acridine ring and bond-length variations (C–Cl: 1.719–1.748 Å), critical for verifying substituent placement . Complementary methods include ¹H/¹³C NMR and IR spectroscopy to confirm functional groups (e.g., methoxy and chloro substituents) .
Q. What solvents are optimal for dissolving this compound in experimental settings?
- The compound shows solubility in polar organic solvents (ethanol, dimethylformamide) and acidic media, but limited solubility in non-polar solvents. Solubility profiles are critical for reaction design, particularly in derivatization or biological assays .
Advanced Research Questions
Q. How does the chemiluminescent behavior of 9-Chloro-2,7-dimethoxyacridinium derivatives correlate with structural modifications?
- Substitution at position 9 (e.g., Cl vs. alkyl/aryl groups) and methoxy groups at positions 2/7 alter chemiluminescence quantum yields. For instance, methoxy groups induce red-shifted emission due to electron-donating effects, enhancing analytical sensitivity in peroxide detection . Mechanistic studies using H₂O₂ oxidation in alkaline media can quantify excited-state 10-alkyl-9-acridinone formation .
Q. What strategies resolve contradictions in pharmacological activity data for this compound derivatives?
- Discrepancies in IC₅₀ values (e.g., anticancer activity) may arise from assay conditions (e.g., MTT vs. apoptosis markers) or substituent stereochemistry. Dose-response validation, molecular docking (e.g., Autodock Vina for binding affinity analysis), and comparative SAR studies across homologs (e.g., thiazolidinone derivatives) help clarify structure-activity relationships .
Q. How can computational methods optimize the synthesis of this compound derivatives for targeted bioactivity?
- In silico tools (e.g., Molinspiration Cheminformatics) predict pharmacokinetic properties (logP, polar surface area) and toxicity. For example, Way2Drug PharmaExpert identifies hydrazinoacridines with low hepatotoxicity risk, guiding synthetic prioritization . Docking simulations against therapeutic targets (e.g., human myosin 9b RhoGAP) refine substituent selection for enhanced binding .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they mitigated?
- Spectrophotometric methods (e.g., UV-Vis at λmax ~410 nm) face interference from co-eluting analytes like aspirin. Resolution requires HPLC with C18 columns and mobile-phase optimization (e.g., acetonitrile:phosphate buffer, pH 3.0) to achieve baseline separation . Validation via spike-recovery experiments ensures accuracy in pharmaceutical formulations .
Q. Methodological Considerations
- Data Interpretation : Cross-reference crystallographic data (e.g., Cambridge Structural Database) to resolve bond-length ambiguities .
- Experimental Reproducibility : Document POCl₃ stoichiometry and reaction times rigorously to minimize batch-to-batch variability .
- Ethical Compliance : Adhere to safety protocols for handling chlorinated solvents (e.g., CHCl₃) and corrosive reagents (e.g., trifluoromethanesulfonic acid) .
Properties
IUPAC Name |
9-chloro-2,7-dimethoxyacridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-18-9-3-5-13-11(7-9)15(16)12-8-10(19-2)4-6-14(12)17-13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRKDNPFLFXVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856603 | |
Record name | 9-Chloro-2,7-dimethoxyacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6526-92-7 | |
Record name | 9-Chloro-2,7-dimethoxyacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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